molecular formula C16H15BrFNO2S B2754683 4-(5-bromofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane CAS No. 1706302-32-0

4-(5-bromofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane

Cat. No.: B2754683
CAS No.: 1706302-32-0
M. Wt: 384.26
InChI Key: UWHXKTPUHJKFPY-UHFFFAOYSA-N
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Description

4-(5-Bromofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a synthetic small molecule designed for early-stage chemical and pharmacological research. This compound features a 1,4-thiazepane core scaffold integrated with bromofuran and fluorophenyl motifs, a structural profile that suggests potential for diverse biological activity. Current investigations into analogous furan-carboxamide derivatives have demonstrated significant in vitro antibacterial efficacy against critically drug-resistant pathogens , including carbapenem-resistant Acinetobacter baumannii (CRAB) and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the bromofuran moiety is of particular interest in medicinal chemistry, as it can serve as a key handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate a library of derivatives for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a versatile chemical building block to develop novel therapeutic candidates or as a pharmacological probe to investigate new mechanisms of action against multidrug-resistant bacterial strains. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO2S/c17-15-6-5-13(21-15)16(20)19-8-7-14(22-10-9-19)11-3-1-2-4-12(11)18/h1-6,14H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHXKTPUHJKFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-bromofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a thiazepane derivative that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₈H₁₅BrF₁N₂O₂S
  • Molecular Weight : 443.26 g/mol
  • Structure : The compound features a thiazepane ring, a furan-2-carbonyl moiety, and a fluorophenyl substituent, which may influence its biological activity.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential therapeutic applications, particularly in antimicrobial and anticancer activities.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiazepane derivatives, including this compound. The results showed that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Micrococcus luteus.
  • Gram-negative Bacteria : Demonstrated activity against Escherichia coli and Enterobacter cloacae, including strains resistant to conventional antibiotics like ampicillin .

The compound's mechanism is thought to differ from traditional antibiotics, possibly due to its unique structural features that enhance membrane permeability or disrupt bacterial metabolic pathways.

Anticancer Activity

In addition to antimicrobial properties, the compound has shown promise in cancer research. It was tested for cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : The compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating significant potential for further development as an anticancer agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Comparison with Ampicillin
Staphylococcus aureus20Less effective
Micrococcus luteus18Less effective
Escherichia coli15Comparable
Enterobacter cloacae22More effective

Note: The values represent the average of three trials conducted under identical conditions .

Research Insights

  • Mechanism of Action : The unique structure of the thiazepane ring may facilitate interaction with bacterial enzymes or receptors, leading to disruption of cell wall synthesis or metabolic processes.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the thiazepane ring significantly influence biological activity, suggesting that further modifications could enhance efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Thiazepane derivatives differ primarily in their substituents and functional groups. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 5-Bromofuran-2-carbonyl, 2-fluorophenyl Not explicitly reported Brominated furan enhances halogen bonding; ortho-fluorine improves stability
4-(Cyclohexanesulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane Cyclohexanesulfonyl, 2-fluorophenyl 357.51 Sulfonyl group increases polarity; cyclohexane adds steric bulk
4-(Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane Benzodioxole-5-carbonyl, 2,5-difluorophenyl Not explicitly reported Di-fluorination may enhance binding specificity; benzodioxole improves π interactions
Key Observations:
  • Substituent Effects: Halogenation: Bromine in the target compound vs. fluorine(s) in analogs influences electronic properties and steric demands. Bromine’s larger atomic radius may enhance hydrophobic interactions. Carbonyl vs.
  • Aromatic Substitutions :
    • The 2-fluorophenyl group in the target compound is associated with improved pharmacokinetics compared to 2,5-difluorophenyl in analogs, which may alter receptor affinity .

Pharmacological Implications

  • Thiazepane Core : The sulfur atom in the thiazepane ring may enhance membrane permeability compared to oxygen-containing analogs (e.g., diazepines like Ziprasidone Hydrochloride in ).
  • Fluorophenyl Groups : Fluorine’s electron-withdrawing effects stabilize aromatic rings against oxidative metabolism, a feature shared with BRAF/HDAC inhibitors in –2 .

Q & A

Basic Questions

Q. What are the key synthetic routes for 4-(5-bromofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane, and how can reaction yields be optimized?

  • Synthetic Routes :

  • Step 1 : Formation of the 1,4-thiazepane ring via cyclization of a sulfur- and nitrogen-containing precursor (e.g., aminothiols or related intermediates) .
  • Step 2 : Introduction of the 2-fluorophenyl group via nucleophilic aromatic substitution (e.g., using 2-fluorophenyl halides and a base like K₂CO₃) .
  • Step 3 : Coupling of the 5-bromofuran-2-carbonyl moiety using a coupling reagent such as EDCI or DCC in anhydrous conditions .
    • Optimization Strategies :
  • Use of high-purity reagents and inert atmospheres (e.g., N₂) to minimize side reactions .
  • Temperature control (e.g., 0–5°C for coupling reactions to avoid decomposition) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., fluorophenyl aromatic protons at δ 7.1–7.5 ppm, bromofuran carbonyl at ~δ 160 ppm) .
    • High-Performance Liquid Chromatography (HPLC) :
  • Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity .
    • Mass Spectrometry (MS) :
  • ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at ~451.3 g/mol) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In Vitro Screening :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., GABAₐ or serotonin receptors due to fluorophenyl and thiazepane motifs) .
    • Cytotoxicity Profiling :
  • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Molecular Docking :

  • Use software like AutoDock Vina to predict binding modes to targets (e.g., serotonin receptors) .
    • QSAR Analysis :
  • Correlate substituent electronegativity (e.g., bromine in furan) with activity using Hammett constants .
    • Example Findings :
  • Bromine’s electron-withdrawing effect increases furan’s π-stacking with aromatic residues in receptor pockets .

Q. What mechanistic insights explain contradictory bioactivity results across cell lines?

  • Hypothesis Testing :

  • Metabolic Stability : Assess liver microsome stability (e.g., CYP3A4/2D6 inhibition) to explain variable cytotoxicity .
  • Membrane Permeability : Use Caco-2 monolayer assays to evaluate transport efficiency .
    • Case Study :
  • Lower activity in MCF-7 vs. HeLa may stem from differential expression of ABC transporters .

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

  • Chiral Resolution :

  • Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers .
    • Stereochemical Control :
  • Chelating agents (e.g., (-)-sparteine) in lithiation steps can induce >90% enantiomeric excess .
    • Data Table :
ConditionEnantiomeric Excess (%)Yield (%)
Without Chelator5065
With (-)-Sparteine9278

Methodological Recommendations

Q. What strategies mitigate decomposition of the bromofuran moiety during storage?

  • Storage Conditions :

  • Lyophilized solid stored at -20°C under argon .
    • Stabilizers :
  • Addition of 1% BHT (butylated hydroxytoluene) in DMSO stock solutions .

Q. How can regioselectivity challenges in fluorophenyl substitution be addressed?

  • Directed Ortho-Metalation :

  • Use TMPZnCl·LiCl to direct fluorophenyl substitution to the ortho position .
    • Microwave-Assisted Synthesis :
  • 150°C for 10 min improves regioselectivity to >95% .

Data Contradictions and Resolution

Q. Why do NMR spectra from different labs show discrepancies in carbonyl peak shifts?

  • Root Cause :

  • Solvent polarity differences (e.g., CDCl₃ vs. DMSO-d₆) alter chemical shifts .
    • Resolution :
  • Standardize solvent (CDCl₃) and internal reference (TMS) across studies .

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